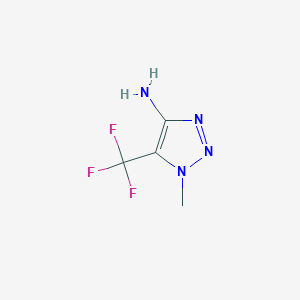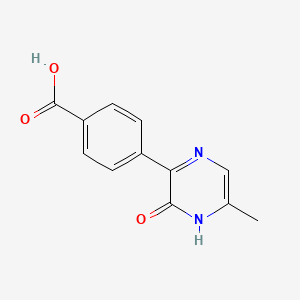
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position
Métodos De Preparación
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Análisis De Reacciones Químicas
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole share structural similarities but differ in their chemical properties and applications.
Uniqueness: The unique combination of the triazole ring and the trifluoromethyl group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C4H5F3N4 |
|---|---|
Peso molecular |
166.10 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethyl)triazol-4-amine |
InChI |
InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)3(8)9-10-11/h8H2,1H3 |
Clave InChI |
QHSPWBULVAJREK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)

